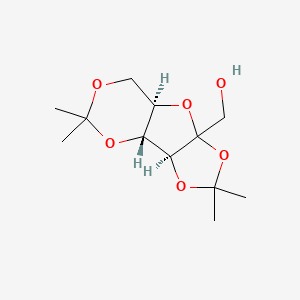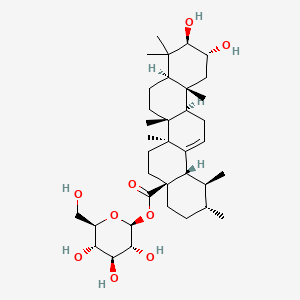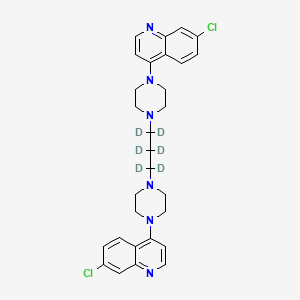
(E)-N-Methylcinnamylamine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-Methylcinnamylamine-d3 is a deuterated analog of (E)-N-methylcinnamylamine, a chemical compound that is widely used in the pharmaceutical industry. It is a stable isotope-labeled compound that is often used as an internal standard in mass spectrometry-based assays.
作用機序
The mechanism of action of (E)-N-Methylcinnamylamine-d3 is not well understood, as it is primarily used as an internal standard in mass spectrometry-based assays. However, (E)-N-methylcinnamylamine has been shown to activate the TRPA1 ion channel, which is involved in the detection of noxious stimuli and pain sensation.
生化学的および生理学的効果
The biochemical and physiological effects of (E)-N-Methylcinnamylamine-d3 are not well studied, as it is primarily used as an internal standard in mass spectrometry-based assays. However, (E)-N-methylcinnamylamine has been shown to induce calcium influx in cells expressing TRPA1, leading to the activation of downstream signaling pathways.
実験室実験の利点と制限
The primary advantage of using (E)-N-Methylcinnamylamine-d3 as an internal standard is that it is a stable isotope-labeled compound, which allows for accurate quantification of (E)-N-methylcinnamylamine in biological samples. However, the use of (E)-N-Methylcinnamylamine-d3 as an internal standard requires specialized equipment, such as mass spectrometry instruments, and is therefore limited to laboratories with access to such equipment.
将来の方向性
For research on (E)-N-Methylcinnamylamine-d3 include investigating its potential as a tool for studying the pharmacokinetics and metabolism of (E)-N-methylcinnamylamine in vivo. Additionally, further studies are needed to elucidate the mechanism of action of (E)-N-methylcinnamylamine and its potential as a therapeutic target for pain management.
Conclusion:
(E)-N-Methylcinnamylamine-d3 is a stable isotope-labeled compound that is primarily used as an internal standard in mass spectrometry-based assays for the quantification of (E)-N-methylcinnamylamine in biological samples. While the biochemical and physiological effects of (E)-N-Methylcinnamylamine-d3 are not well studied, it has potential as a tool for studying the pharmacokinetics and metabolism of (E)-N-methylcinnamylamine in vivo. Further research is needed to elucidate the mechanism of action of (E)-N-methylcinnamylamine and its potential as a therapeutic target for pain management.
合成法
The synthesis of (E)-N-Methylcinnamylamine-d3 involves the reaction of (E)-N-methylcinnamyl chloride with deuterated methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a deuterated solvent, such as deuterated water or deuterated methanol. The product is then purified using chromatography techniques to obtain the pure compound.
科学的研究の応用
(E)-N-Methylcinnamylamine-d3 is primarily used as an internal standard in mass spectrometry-based assays for the quantification of (E)-N-methylcinnamylamine in biological samples. It is also used in studies that investigate the metabolism and pharmacokinetics of (E)-N-methylcinnamylamine in vivo.
特性
CAS番号 |
1795142-11-8 |
|---|---|
製品名 |
(E)-N-Methylcinnamylamine-d3 |
分子式 |
C10H14ClN |
分子量 |
186.697 |
IUPAC名 |
(E)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-8,11H,9H2,1H3;1H/b8-5+;/i1D3; |
InChIキー |
XGJZECMFJCEEJU-ZRHZDPIFSA-N |
SMILES |
CNCC=CC1=CC=CC=C1.Cl |
同義語 |
(2E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine; (E)-N-(Methyl-d3)-3-phenyl-2-propen-1-amine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



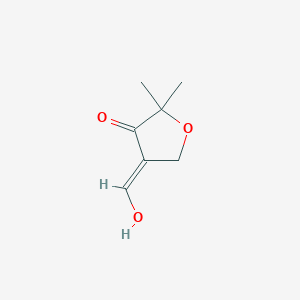
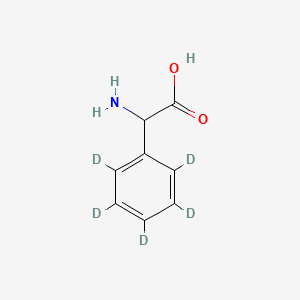
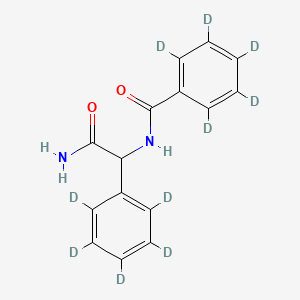
![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)

![N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide](/img/structure/B587024.png)
![Pyrido[1,2-a]benzimidazole-2,8-diamine](/img/structure/B587026.png)
![3,4-Dihydro-1H-pyrido[3,4-b]indole-5,6(2H,9H)-dione](/img/structure/B587027.png)
